molecular formula C11H7Cl2N3O4S B2482577 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide CAS No. 1001774-80-6

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide

Cat. No.: B2482577
CAS No.: 1001774-80-6
M. Wt: 348.15
InChI Key: IHWSHMFCJBGMIW-UHFFFAOYSA-N
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Description

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H8ClN3O4S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a nitro group, and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The aromatic ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the nitro group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro and sulfonamide groups allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-nitrophenyl)pyridine-3-sulfonamide
  • 4-chloro-3-nitrophenol
  • (4-chloro-3-nitrophenyl)(pyridine-4-yl)methanone

Uniqueness

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and nitro groups on the aromatic ring, along with the sulfonamide group, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

6-chloro-N-(4-chloro-3-nitrophenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O4S/c12-9-3-1-7(5-10(9)16(17)18)15-21(19,20)8-2-4-11(13)14-6-8/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWSHMFCJBGMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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